Borazine, 2,4,6-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Borazine, 2,4,6-trimethyl-, also known as B,B,B-trimethylborazine, is an inorganic compound with the chemical formula C₃H₁₂B₃N₃. It is a derivative of borazine, where three hydrogen atoms are replaced by methyl groups. This compound is known for its unique structure and properties, which make it an interesting subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Borazine, 2,4,6-trimethyl-, can be synthesized through several methods. One common method involves the reaction of diborane (B₂H₆) with ammonia (NH₃) at high temperatures (250-300°C). This reaction produces borazine, which can then be methylated to form 2,4,6-trimethylborazine .
Another method involves the use of sodium borohydride (NaBH₄) and ammonium sulfate ((NH₄)₂SO₄). This reaction also produces borazine, which can be further methylated .
Industrial Production Methods
Industrial production of borazine, 2,4,6-trimethyl-, typically involves large-scale synthesis using the aforementioned methods. The reactions are carried out in controlled environments to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Borazine, 2,4,6-trimethyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boron-nitrogen compounds.
Reduction: It can be reduced to form simpler boron compounds.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce boron-nitrogen oxides, while substitution reactions can yield a variety of functionalized borazine derivatives .
Scientific Research Applications
Borazine, 2,4,6-trimethyl-, has numerous applications in scientific research:
Mechanism of Action
The mechanism by which borazine, 2,4,6-trimethyl-, exerts its effects involves interactions with molecular targets and pathways. The boron atoms in the compound can act as Lewis acids, while the nitrogen atoms can act as Lewis bases. This dual functionality allows the compound to participate in a variety of chemical reactions, forming stable complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
Borazine (B₃H₆N₃): The parent compound of 2,4,6-trimethylborazine, known for its aromatic properties and structural similarity to benzene.
Trimethylboroxine (C₃H₉B₃O₃): Another boron-containing compound with similar structural features.
Uniqueness
Borazine, 2,4,6-trimethyl-, is unique due to the presence of methyl groups, which enhance its stability and reactivity compared to the parent borazine. This makes it a valuable compound for various applications in chemistry and materials science .
Properties
CAS No. |
5314-85-2 |
---|---|
Molecular Formula |
C3H12B3N3 |
Molecular Weight |
122.6 g/mol |
IUPAC Name |
2,4,6-trimethyl-1,3,5,2,4,6-triazatriborinane |
InChI |
InChI=1S/C3H12B3N3/c1-4-7-5(2)9-6(3)8-4/h7-9H,1-3H3 |
InChI Key |
DXFJPBGUYITLMJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(NB(NB(N1)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.